molecular formula C12H18N2 B14122918 (1Z)-N'-tert-Butyl(phenyl)ethanimidamide CAS No. 860621-29-0

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Cat. No.: B14122918
CAS No.: 860621-29-0
M. Wt: 190.28 g/mol
InChI Key: ZDOGRZQTNIGMTD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-phenylethanimidamide: is an organic compound with the molecular formula C12H18N2. It is a solid at room temperature and is known for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a phenyl group attached to the ethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-tert-butyl-2-phenylethanimidamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-butyl-2-phenylethanimidamide can undergo oxidation reactions, typically involving the conversion of the amide group to other functional groups.

    Reduction: Reduction reactions can convert the imidamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products:

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Uniqueness: N-tert-butyl-2-phenylethanimidamide is unique due to its specific structure, which combines a tert-butyl group with a phenylethanimidamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

CAS No.

860621-29-0

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N'-tert-butyl-2-phenylethanimidamide

InChI

InChI=1S/C12H18N2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14)

InChI Key

ZDOGRZQTNIGMTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(CC1=CC=CC=C1)N

Origin of Product

United States

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